The key chemical reaction involving N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide is its enzymatic oxidation by monoamine oxidase B (MAOB). This reaction converts the uncharged methyl-tetrahydropyridine (MP-) moiety into the cationic methyl-pyridinium (P+-) form. [ [] ] This conversion is crucial for the prodrug's mechanism of action, as the positively charged P+- form facilitates its accumulation within mitochondria. The specifics of this enzymatic reaction, including kinetics and potential byproducts, require further investigation.
N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide acts as a prodrug that is selectively activated by the mitochondrial enzyme MAOB, which is highly expressed in glioblastoma cells. [ [] ] The MAOB-catalyzed oxidation transforms the neutral MP- form into the cationic P+- form. This positively charged form accumulates within mitochondria, driven by the mitochondrial membrane potential. Once inside the mitochondria, the prodrug is believed to release cisplatin via reduction by ascorbate, leading to mitochondrial damage and cell death. [ [] ]
The literature provides limited information on the physical and chemical properties of N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide. Compared to its precursor MP-MUS, it is described as having improved solubility. [ [] ] Further research is needed to characterize its physicochemical properties such as melting point, boiling point, solubility in various solvents, partition coefficient, and stability under different conditions.
The primary application of N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide is in the research and development of targeted chemotherapeutics for glioblastoma. Studies have demonstrated its selective activation by MAOB in glioblastoma cells, leading to mitochondrial damage and cell death. [ [] ] In vivo studies in mouse models have shown its effectiveness against glioblastoma, potentiating the effects of temozolomide and temozolomide-chemoradiation therapies. [ [] ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0